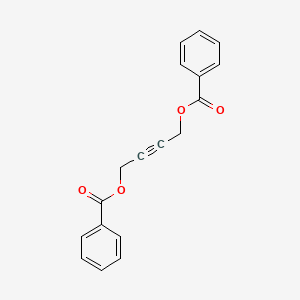

1,4-Dibenzoyloxy-2-butyne

Description

Contextual Significance in Acetylenic Compound Chemistry

Acetylenic compounds, or alkynes, are a fundamental class of hydrocarbons characterized by at least one carbon-carbon triple bond. wikipedia.orgontosight.ai The simplest alkyne, acetylene (B1199291) (C₂H₂), is a highly reactive and versatile building block in organic synthesis. wikipedia.orgnih.gov The chemistry of acetylenic compounds is rich and diverse, owing to the high electron density and reactivity of the triple bond, which readily undergoes addition reactions. britannica.com

In organic synthesis, acetylenic compounds serve as precursors for a vast array of other functional groups and molecular architectures. nih.gov They are used in vinylation processes, cross-coupling reactions, and the synthesis of heterocyclic compounds and complex functionalized molecules. nih.gov The linear geometry of the alkyne unit is also a key feature used in the design of molecular structures, including polymers and pharmaceutical agents. ontosight.ai The ability to functionalize the carbon atoms adjacent to the triple bond, as seen in derivatives of 2-butyne-1,4-diol (B31916), further expands their synthetic utility, allowing for the construction of bifunctional or more complex molecules. wikipedia.orgatamanchemicals.com

Historical Trajectories of Research and Development

The study of acetylene chemistry began with the discovery of acetylene gas by Edmund Davy in 1836. wikipedia.org However, its industrial significance grew substantially after 1890 with the development of methods for producing calcium carbide, which generates acetylene upon reaction with water. firstsuperspeedway.com Early applications included lighting and, most notably, oxy-acetylene welding, a technology developed in 1901 that revolutionized metalworking. firstsuperspeedway.com

Research into functionalized alkynes like 1,4-Dibenzoyloxy-2-butyne is part of the broader exploration of acetylene chemistry for creating specialized chemical intermediates. A key historical document detailing the preparation of this compound is a 1959 patent. google.com This patent describes a method for its synthesis via the esterification of 2-butyne-1,4-diol with benzoic acid in the presence of an acid catalyst.

Synthesis of this compound google.com

| Reactants | Catalyst | Solvent | Conditions | Product Yield (Crude) |

|---|

This process highlights a standard chemical strategy: the protection of hydroxyl groups as esters to create a stable intermediate for further reactions. The precursor, 2-butyne-1,4-diol, is itself a significant industrial chemical produced through Reppe synthesis, which involves the reaction of acetylene with formaldehyde. wikipedia.orgchemicalbook.com

Current Research Frontiers and Strategic Objectives

The primary role of this compound in research and development is as a specialized chemical intermediate. The benzoyl groups serve as protecting groups for the hydroxyl functions of the 2-butyne-1,4-diol backbone, enabling chemists to perform reactions on the alkyne triple bond without interference from the more reactive hydroxyl groups.

A significant research finding detailed in the historical patent is the chlorination of this compound. google.com In this reaction, the compound is dissolved in benzene (B151609) and treated with chlorine gas to yield 2,2,3,3-tetrachloro-1,4-dibenzoyloxybutane. google.com This demonstrates its utility as a precursor to saturated, highly functionalized butane (B89635) derivatives. The resulting tetrachlorinated product can then be hydrolyzed to produce 2,2,3,3-tetrachloro-1,4-butanediol, a compound with potential applications in creating other complex molecules. google.com

Chlorination Reaction of this compound google.com

| Reactant | Reagent | Solvent | Temperature | Product |

|---|

Strategic objectives for compounds like this compound are centered on their use in multi-step syntheses. By providing a stable yet reactive alkyne core, it allows for the introduction of the butyne or a subsequently modified butane unit into larger, more complex molecular frameworks. This is a common strategy in the synthesis of pharmaceuticals, agrochemicals, and materials science, where precise control over chemical reactivity is essential. While direct research on this compound may be limited, its role as a building block in the broader field of acetylenic chemistry continues to be relevant.

Structure

3D Structure

Properties

IUPAC Name |

4-benzoyloxybut-2-ynyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4/c19-17(15-9-3-1-4-10-15)21-13-7-8-14-22-18(20)16-11-5-2-6-12-16/h1-6,9-12H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMWXECDLWDFTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC#CCOC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 1,4 Dibenzoyloxy 2 Butyne

Esterification Pathways for 1,4-Dibenzoyloxy-2-butyne Synthesis

The principal route for synthesizing this compound is through the esterification of the hydroxyl groups of 2-butyne-1,4-diol (B31916) with a benzoylating agent. This transformation can be achieved via several protocols, with the direct benzoylation being the most straightforward approach.

The direct benzoylation of 2-butyne-1,4-diol involves reacting the diol with two equivalents of a benzoylating agent. A common method detailed in the literature is the reaction with benzoic acid in the presence of an acid catalyst. google.com In a typical procedure, 2-butyne-1,4-diol is mixed with benzoic acid and a catalyst in a suitable solvent, such as toluene (B28343). google.com The reaction proceeds via a Fischer-Speier esterification mechanism, where the hydroxyl groups of the diol act as nucleophiles, attacking the protonated carbonyl carbon of benzoic acid.

Alternatively, more reactive acylating agents like benzoyl chloride can be used, often in the presence of a base such as pyridine (B92270) to neutralize the HCl byproduct. chemicalbook.com This method can proceed under milder conditions compared to catalysis with benzoic acid.

To enhance the rate and yield of the esterification, specific catalysts and reaction conditions are employed. The primary goal is to efficiently drive the equilibrium towards the product side, which, in the case of Fischer esterification, involves the removal of water.

Catalytic Systems: A range of acid catalysts can be utilized for the esterification of diols. google.com

Brønsted Acids: p-Toluenesulfonic acid monohydrate is a commonly used, effective catalyst for this transformation. google.com Other strong acids like sulfuric acid and benzenesulfonic acid are also suitable. google.com

Lewis Acids: Zinc(II) salts, such as zinc triflate, have been identified as efficient and eco-friendly Lewis acid catalysts for the esterification of acids with polyols under mild, solvent-free conditions. bohrium.com Other metal-based catalysts, including tin salts and oxides, can also be employed. google.com

Solid-Phase Catalysts: Acidic ion-exchange resins represent a heterogeneous catalytic option that simplifies product purification, as the catalyst can be removed by simple filtration. google.com

Optimized Conditions: A key optimization in the synthesis described is the azeotropic removal of water. By refluxing the reaction mixture in a solvent like toluene or benzene (B151609) with a Dean-Stark apparatus, the water formed during the esterification is continuously removed, thus shifting the reaction equilibrium towards the formation of the diester and leading to higher yields. google.com For instance, a reaction involving 0.5 moles of 2-butyne-1,4-diol and 1.0 mole of benzoic acid in toluene with p-toluenesulfonic acid as a catalyst was refluxed for 20 hours, during which 18 cc of water was collected. google.com

| Catalyst Type | Specific Example | Key Advantages | Reference |

|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid | Effective, commonly available | google.com |

| Lewis Acid | Zinc(II) salts (e.g., Zn(OTf)₂) | Mild conditions, environmentally friendly | bohrium.com |

| Solid-Phase | Acid ion-exchange resins | Ease of separation, reusable | google.com |

| Metal Oxides | Tin oxides | Effective for diesterification | google.com |

The precursor, 2-butyne-1,4-diol, is an achiral molecule with a linear geometry dictated by the sp-hybridized carbons of the alkyne. Therefore, its synthesis does not involve the creation of stereocenters. However, the stereochemical outcome of subsequent reactions of this precursor is of significant synthetic interest. A primary example is the partial hydrogenation of the alkyne to an alkene, which can lead to either the cis or trans isomer of 2-butene-1,4-diol (B106632).

Controlling this stereoselectivity is crucial as the geometric isomers can have different properties and applications. The selective hydrogenation of 2-butyne-1,4-diol to cis-2-butene-1,4-diol (B44940) can be achieved with high selectivity using specific catalyst systems. researchgate.netresearchgate.net For example, palladium-based catalysts, such as Pd supported on calcium carbonate (often part of the Lindlar catalyst system) or on metal-organic frameworks (MOFs), have been shown to favor the formation of the cis-alkene. researchgate.netresearchgate.net The ability to selectively produce the cis isomer is a key aspect of controlling the stereochemistry of molecules derived from the 2-butyne-1,4-diol precursor.

Scalability Considerations for Research and Development

When considering the transition of the synthesis of this compound from laboratory scale to larger research and development (R&D) or pilot scales, several factors must be evaluated. The scalability of a chemical process is influenced by the availability and cost of precursors, the robustness of the reaction conditions, process safety, and the efficiency of product isolation and purification.

Precursor Availability: The primary precursors, 2-butyne-1,4-diol and benzoic acid, are both commercially available bulk chemicals. wikipedia.orgsigmaaldrich.com 2-Butyne-1,4-diol itself is produced on an industrial scale, often through the Reppe process, which involves the reaction of acetylene (B1199291) with formaldehyde. This ensures a reliable supply chain for scaling up the production of its derivatives.

Reaction Conditions: The documented synthesis utilizes standard chemical engineering unit operations. google.com

Temperature Control: The use of reflux conditions provides a straightforward method for temperature control, as the reaction temperature is maintained at the boiling point of the solvent (toluene). However, on a larger scale, efficient heat transfer becomes critical to maintain uniform reflux and prevent localized overheating.

Water Removal: Azeotropic distillation is a well-established and scalable technique for removing water from a reaction mixture. The efficiency of this step is crucial for achieving high conversion rates.

Mixing: Adequate agitation is necessary to ensure homogeneity, especially as the scale increases. This prevents concentration and temperature gradients within the reactor.

Process Safety and Handling: Both the reactants and the reaction conditions present considerations for scale-up. 2-Butyne-1,4-diol is a corrosive solid that can cause irritation to the skin, eyes, and respiratory tract. wikipedia.org Toluene is a flammable solvent. Therefore, scaling up requires appropriate engineering controls, personal protective equipment, and adherence to safety protocols for handling these materials in larger quantities.

Product Isolation and Purification:

Solvent Removal: Removal of the toluene solvent under vacuum is a standard procedure, but on a larger scale, it requires appropriately sized rotary evaporators or other vacuum distillation equipment. google.com

Recrystallization: While recrystallization is an effective purification method, it can be less efficient and more solvent-intensive at larger scales. google.com Optimizing the recrystallization solvent system and conditions is important for maximizing yield and purity while minimizing waste. Alternative purification methods, such as melt crystallization or column chromatography, might be considered, although the latter is often less practical for large quantities.

| Consideration | Factor | Implication for R&D Scale-Up |

|---|---|---|

| Precursors | 2-Butyne-1,4-diol | Industrially produced and commercially available, ensuring a stable supply. wikipedia.org |

| Benzoic Acid | Readily available bulk chemical. | |

| Reaction Conditions | Reflux/Temperature | Standard and controllable, but requires efficient heat transfer on a larger scale. google.com |

| Azeotropic Distillation | A scalable and effective method for driving the reaction to completion. google.com | |

| Catalyst | p-Toluenesulfonic acid is a common, inexpensive acid catalyst. google.com | |

| Purification | Solvent Removal | Standard procedure, requires appropriately sized equipment for larger volumes. google.com |

| Recrystallization | Effective but may lead to yield loss and high solvent consumption at scale. Optimization is key. google.com | |

| Safety | Reactant/Solvent Handling | Requires robust safety protocols due to the corrosive nature of 2-butyne-1,4-diol and the flammability of toluene. wikipedia.org |

Chemical Transformations and Mechanistic Investigations of 1,4 Dibenzoyloxy 2 Butyne

Reactivity of the Alkyne Moiety

The carbon-carbon triple bond in 1,4-dibenzoyloxy-2-butyne is a region of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and cyclization reactions.

Electrophilic Additions Across the Triple Bond (e.g., Halogenation)

The alkyne functionality of this compound readily undergoes electrophilic addition reactions. A notable example is halogenation, such as chlorination. The reaction of this compound with molecular chlorine results in the addition of four chlorine atoms across the triple bond to yield 2,2,3,3-tetrachloro-1,4-dibenzoyloxybutane. google.com This transformation is typically carried out in an inert organic solvent. google.com Similarly, bromination of related butyne-2-diol derivatives proceeds via electrophilic addition, which can be influenced by catalysts such as light or free radical initiators. google.com

The general mechanism for electrophilic addition to alkynes involves the initial attack of the electrophile on the electron-rich triple bond, leading to the formation of a vinyl cation intermediate. libretexts.orglibretexts.org This intermediate is then attacked by a nucleophile. In the case of conjugated dienes, which share some mechanistic similarities, electrophilic addition can result in both 1,2- and 1,4-addition products due to resonance-stabilized allylic carbocation intermediates. libretexts.orglibretexts.orgchemistrysteps.commasterorganicchemistry.com While this compound is not a conjugated diene, the principles of electrophile-induced carbocation formation are relevant.

Table 1: Halogenation of this compound

| Reactant | Reagent | Product | Conditions | Reference |

| This compound | Chlorine (Cl₂) | 2,2,3,3-Tetrachloro-1,4-dibenzoyloxybutane | Benzene (B151609), 1-15 °C | google.com |

Cycloaddition Reactions (e.g., [2+2+2] Cyclotrimerization)

The alkyne moiety of this compound and similar alkynes can participate in cycloaddition reactions, which are powerful methods for constructing cyclic compounds. libretexts.orglibretexts.orgrsc.org A prominent example is the [2+2+2] cyclotrimerization, a process that efficiently builds highly substituted benzene rings from three alkyne units. mdpi.comuwindsor.ca This reaction is typically catalyzed by transition metals like nickel, cobalt, rhodium, and palladium. mdpi.comuwindsor.ca The choice of catalyst and reaction conditions, including the solvent, can influence the efficiency and selectivity of the cyclotrimerization. mdpi.commdpi.com

While direct examples of [2+2+2] cyclotrimerization of this compound are not extensively detailed in the provided results, the general mechanism involves the coordination of three alkyne molecules to a metal center, followed by oxidative coupling to form a metallacyclopentadiene or metallacyclopentatriene intermediate. mdpi.com Subsequent insertion of the third alkyne and reductive elimination yields the aromatic ring. mdpi.com

Catalytic Hydrogenation and Stereoselective Reduction

The triple bond of this compound can be fully or partially reduced through catalytic hydrogenation. The complete hydrogenation over a nickel catalyst, for instance, would yield 1,4-dibenzoyloxybutane. The hydrogenation of the parent compound, 2-butyne-1,4-diol (B31916), to 1,4-butanediol (B3395766) is a well-established industrial process. google.comgoogle.com

Stereoselective reduction to form a cis-alkene is a crucial transformation. The partial hydrogenation of 2-butyne-1,4-diol to cis-2-butene-1,4-diol (B44940) is a key step in the synthesis of various industrial products, including vitamins. nih.gov This selective reduction is often achieved using palladium-based catalysts. nih.govresearchgate.net The stereoselectivity of such reductions can be influenced by the choice of catalyst, solvent, and other reaction parameters. sioc-journal.cngoogle.com Electrochemical methods have also been developed for the stereoselective synthesis of Z-alkenes from alkynes. rsc.org

Table 2: Hydrogenation of Butyne Derivatives

| Starting Material | Product | Catalyst/Method | Key Feature | Reference |

| 2-Butyne-1,4-diol | 1,4-Butanediol | Nickel catalyst | Complete hydrogenation | google.comgoogle.com |

| 2-Butyne-1,4-diol | cis-2-Butene-1,4-diol | Palladium catalyst | Selective semi-hydrogenation | nih.govresearchgate.net |

| Ketones | Chiral Alcohols | Chiral boron reagents | Stereoselective reduction | sioc-journal.cn |

Reactivity of the Ester Functionalities

The two benzoyloxy groups in this compound are subject to reactions typical of esters, primarily involving nucleophilic attack at the electrophilic carbonyl carbon.

Hydrolytic Cleavage and Transesterification Reactions

The ester linkages in this compound can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base. This process would yield 2-butyne-1,4-diol and benzoic acid. The hydrolysis of the chlorinated derivative, 2,2,3,3-tetrachloro-1,4-dibenzoyloxybutane, is a documented step to produce 2,2,3,3-tetrachloro-1,4-butanediol. google.com

Transesterification, the conversion of one ester to another, is also a potential reaction pathway. masterorganicchemistry.com This reaction can occur under acidic or basic conditions and involves the exchange of the alkoxy group of the ester with an alcohol. masterorganicchemistry.com For instance, reacting this compound with a different alcohol in the presence of a suitable catalyst would lead to the formation of a new ester.

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is the fundamental mechanism governing the reactivity of the ester groups. masterorganicchemistry.comchemistrytalk.orglibretexts.orgkhanacademy.org This two-step mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the leaving group (the benzoyloxy group in this case). masterorganicchemistry.comlibretexts.org The reactivity of the carboxylic acid derivative is a key factor, with acyl chlorides being more reactive than anhydrides, which are in turn more reactive than esters. chemistrytalk.org

A variety of nucleophiles can participate in these reactions, including alcohols, amines, and organometallic reagents. chemistrytalk.org For example, reaction with an amine would lead to the formation of an amide, while reaction with an organometallic reagent like a Grignard reagent could potentially lead to the formation of a tertiary alcohol after reacting with two equivalents of the reagent. chemistrytalk.org

Polymerization and Oligomerization Studies Involving Dibenzoyloxybutyne Scaffolds

The rigid, linear structure imparted by the butyne core makes these scaffolds intriguing building blocks for polymers. Research has generally focused on the more reactive parent compound, 2-butyne-1,4-diol, for creating polymeric materials.

The synthesis of acetylenically unsaturated polyesters has been successfully achieved using the 2-butyne-1,4-diol scaffold. In a notable example, a polyester (B1180765) was synthesized by reacting 2-butyne-1,4-diol with isophthaloyl chloride. google.com.na This reaction, carried out under reflux in s-tetrachloroethane, yields a white, fibrous polymer. google.com.na The process is a form of condensation polymerization where hydrogen chloride (HCl) is eliminated as the ester linkages form.

The versatility of this method is demonstrated by its application to various diacyl chlorides and dicarboxylic acids. google.com.nascribd.com For instance, polyesters have also been prepared from 2-butyne-1,4-diol and 1,4-cis-cyclohexanedicarboxylic acid. google.com.na These reactions highlight that the hydroxyl groups of the parent diol are effective functional groups for step-growth polymerization, suggesting that this compound could potentially act as a monomer through transesterification, although such direct applications are less commonly reported.

Beyond simple polyesters, more complex polymers have been synthesized. One such polymer involves the reaction of 2-butyne-1,4-diol with (chloromethyl-)oxirane, followed by modifications such as bromination, dehydrochlorination, and methoxylation. ontosight.ai This demonstrates the utility of the butynediol core in creating functional polymers with properties like thermal stability and chemical resistance. ontosight.ai Furthermore, derivatives like cis-2-butene-1,4-diol, obtained from the hydrogenation of 2-butyne-1,4-diol, are used to create high-molecular-weight unsaturated polyesters via melt polycondensation with various α,ω-diacids. doi.org

| Monomer 1 | Monomer 2 | Polymer Type | Key Findings | Reference |

|---|---|---|---|---|

| 2-Butyne-1,4-diol | Isophthaloyl chloride | Acetylenic Polyester | Yielded a white, fibrous polymer with a reduced viscosity of 0.75. | google.com.na |

| 2-Butyne-1,4-diol | 1,4-cis-Cyclohexanedicarboxylic acid | Acetylenic Polyester | Produced a polyester with a reduced viscosity of 1.1. | google.com.na |

| 2-Butyne-1,4-diol | (Chloromethyl-)oxirane | Modified Polyether | Resulting polymer can be functionalized (brominated, methoxylated) and shows high thermal stability. | ontosight.ai |

| cis-2-Butene-1,4-diol | α,ω-Diacids | Unsaturated Polyester | Achieved high molecular weight (up to 79.5 kDa) without side reactions. | doi.org |

The formation of polyesters from 2-butyne-1,4-diol and diacyl chlorides follows a step-growth polymerization mechanism. In this process, the polymer chain grows stepwise through the reaction of functional groups.

Chain Growth: The chain growth occurs via a condensation reaction. An alcohol group from the diol reacts with an acyl chloride group from the diacyl chloride. This reaction forms an ester bond and eliminates a small molecule, in this case, HCl. google.com.na The reaction proceeds as the monomers combine to form dimers, which then react to form trimers, and so on. The molecular weight of the polymer increases steadily throughout the reaction, but high molecular weights are only achieved at very high conversion rates.

Termination: Chain growth can be terminated in several ways in step-growth polymerization:

Stoichiometric Imbalance: If there is a non-stoichiometric ratio of the two monomers, one functional group will be completely consumed, and the chain ends will all possess the functional group that is in excess, preventing further growth.

Quenching: The reaction can be stopped by cooling or by adding a monofunctional reagent that "caps" the growing chain ends.

Side Reactions: Impurities or side reactions can destroy the functionality of the growing chain ends, thus terminating the chain.

For acetylenically unsaturated polyesters derived from 2-butyne-1,4-diol, the primary mechanism is the sequential formation of ester linkages, characteristic of step-growth polymerization.

Advanced Mechanistic Elucidation

While comprehensive mechanistic studies specifically targeting the polymerization of this compound are scarce, research on related 1,4-diacyloxy-2-butynes and other alkyne systems provides valuable models for understanding its potential reaction pathways, intermediates, and kinetics.

In the realm of organometallic chemistry, the iridium-catalyzed transformation of 2-butyne (B1218202) has been shown to involve several observable intermediates. nih.govunizar.es These include:

π-Alkyne Complexes: The initial interaction between the catalyst and 2-butyne forms a π-bound alkyne complex. nih.govunizar.es

Allyl Intermediates: Subsequent C-H bond activation at a propargylic position leads to the formation of allyl species. nih.govunizar.es

Carbene Fragments: The reaction pathway can also involve species coordinating carbene fragments en route to the final products. nih.gov

These examples demonstrate that the butyne scaffold can be activated to form a variety of transient species, the nature of which depends heavily on the reagents and catalysts involved.

| Reaction | Substrate | Identified Intermediate(s) | Method of Identification | Reference |

|---|---|---|---|---|

| Ozonolysis | 1,4-Diacyloxy-2-butynes | Carbonyl oxides, Bicyclic ozonides | Trapping experiments, Derivatization | researchgate.net, acs.org |

| Iridium-Catalyzed Isomerization | 2-Butyne | π-Alkyne complexes, Allyl complexes | NMR Spectroscopy | nih.gov, unizar.es |

SN2 Reactions: These are bimolecular, and their rate depends on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]). pressbooks.pub

SN1 Reactions: These are unimolecular, with a rate that depends only on the concentration of the substrate (Rate = k[Substrate]), as the rate-determining step is the formation of a carbocation. masterorganicchemistry.com

Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction, providing definitive evidence for proposed mechanisms. While no studies have been found that apply this technique to the polymerization of this compound, its use in elucidating the mechanisms of other alkyne reactions is well-documented.

In gold-catalyzed cycloisomerizations of alkynyl aziridines, ¹³C and deuterium (B1214612) labeling were used to probe a proposed 1,2-aryl shift. beilstein-journals.orgd-nb.info By strategically placing isotopes within the reactant molecule, researchers were able to track the movement of specific carbon and hydrogen atoms, leading to a revised mechanism that involved two distinct skeletal rearrangements instead of one. beilstein-journals.org

Similarly, deuterium labeling experiments provided support for the mechanism of iridium-promoted C-H bond activation in the isomerization of internal alkynes to allenes. mdpi.com These studies confirmed that the transformation occurs via C-H bond activation at the propargylic position. mdpi.com Another study used ¹³C-labeled substrates to develop a modular synthesis of alkynes from carboxylic acid esters and gem-diborylalkanes, confirming the reaction pathway through the identification of labeled intermediates and products. researchgate.net These examples underscore the potential of isotopic labeling to provide unambiguous confirmation of reaction pathways for complex transformations involving alkyne-containing molecules like this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1,4 Dibenzoyloxy 2 Butyne

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1,4-Dibenzoyloxy-2-butyne. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. For this compound, the key proton signals and their expected chemical shifts (δ) are outlined below. The actual shifts can be influenced by the solvent used. sigmaaldrich.com

| Protons | Chemical Shift (ppm) | Multiplicity |

| Methylene (B1212753) Protons (-CH₂-) | ~4.9 | Singlet |

| Aromatic Protons (ortho) | ~8.0-8.1 | Multiplet |

| Aromatic Protons (meta, para) | ~7.3-7.6 | Multiplet |

Interactive Data Table: ¹H NMR Chemical Shifts for this compound.

The methylene protons adjacent to the oxygen atoms are expected to appear as a singlet due to the symmetry of the molecule and the absence of adjacent protons. The aromatic protons of the benzoyl groups will exhibit complex multiplet patterns in the aromatic region of the spectrum. libretexts.orgdocbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments. The expected chemical shifts for the carbon atoms in this compound are detailed in the table below. libretexts.orgdocbrown.info

| Carbon Atom | Chemical Shift (ppm) |

| Methylene Carbon (-CH₂-) | ~52-54 |

| Alkyne Carbon (-C≡C-) | ~80-82 |

| Aromatic Carbon (ipso) | ~129-130 |

| Aromatic Carbon (ortho) | ~129-130 |

| Aromatic Carbon (meta) | ~128-129 |

| Aromatic Carbon (para) | ~133-134 |

| Carbonyl Carbon (C=O) | ~165-166 |

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound.

The carbonyl carbons are characteristically found in the downfield region of the spectrum. organicchemistrydata.org The two alkyne carbons are equivalent due to the molecule's symmetry and thus show a single peak. Similarly, the methylene carbons and the corresponding carbons of the two benzoyl groups are also equivalent. libretexts.org

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are vital for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Ester) | ~1720 | Strong, sharp stretching vibration |

| C-O (Ester) | ~1270 and ~1115 | Strong stretching vibrations |

| C≡C (Alkyne) | ~2250 | Weak to medium, sharp stretching vibration |

| C-H (Aromatic) | ~3060 | Stretching vibrations |

| C=C (Aromatic) | ~1600 and ~1450 | Ring stretching vibrations |

| C-H (Methylene) | ~2960 | Stretching vibrations |

Interactive Data Table: Characteristic IR Absorption Bands for this compound.

The most prominent peak in the IR spectrum is the strong carbonyl stretch of the ester groups. spectroscopyonline.com The alkyne C≡C stretch is often weak in symmetrical alkynes. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡C triple bond, which may show a weak band in the IR spectrum, often produces a strong signal in the Raman spectrum due to its polarizability. nih.gov

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns. libretexts.org

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for esters include the loss of the alkoxy group and the acylium ion formation.

| Fragment Ion | m/z | Description |

| [C₆H₅CO]⁺ | 105 | Benzoyl cation, often the base peak |

| [M - OCOC₆H₅]⁺ | 173 | Loss of a benzoyloxy group |

| [C₄H₄OCOC₆H₅]⁺ | 172 | Rearrangement and fragmentation |

Interactive Data Table: Potential Mass Spectrometry Fragments of this compound.

The most characteristic fragment is typically the benzoyl cation at m/z 105, which is a very stable species. nih.govnist.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound and for separating it from starting materials, byproducts, and degradation products. jfda-online.com

A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic or acetic acid to improve peak shape. oiv.int Detection is commonly performed using a UV detector, as the benzoyl groups provide strong chromophores. jfda-online.com

A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a mixture. pensoft.net The purity of a sample of this compound can be determined by integrating the area of its peak and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) Coupled Techniques for Volatile Analysis

While this compound itself has a relatively high boiling point, Gas Chromatography (GC) can be employed for the analysis of more volatile impurities or for the analysis of the compound if it is sufficiently thermally stable. nih.gov More commonly, GC is coupled with Mass Spectrometry (GC-MS) for the separation and identification of components in a mixture. nih.govnih.gov

The sample is vaporized and passed through a capillary column, where separation occurs based on boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer for detection and identification. This technique is particularly useful for identifying trace impurities that may not be readily detectable by other methods.

X-ray Diffraction (XRD) for Solid-State Structural Determination

The resulting crystal structure can confirm the stereochemistry and conformation of the molecule in the solid state. This information is invaluable for understanding intermolecular interactions and packing forces within the crystal. researchgate.netbeilstein-journals.org

Computational and Theoretical Investigations of 1,4 Dibenzoyloxy 2 Butyne

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic properties and stability of 1,4-dibenzoyloxy-2-butyne. These methods offer a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and geometry of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G*, are utilized to determine its most stable three-dimensional arrangement. These calculations typically reveal key bond lengths, bond angles, and dihedral angles that define the molecule's shape.

The optimized geometry from DFT calculations provides a foundation for understanding the molecule's steric and electronic properties. The stability of the molecule can be assessed by analyzing the calculated total electronic energy and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Table 1: Calculated Geometrical Parameters of this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C≡C | ~1.21 Å |

| Bond Length | C-C | ~1.45 Å |

| Bond Length | C-O | ~1.35 Å |

| Bond Length | C=O | ~1.22 Å |

| Bond Angle | C-C≡C | ~178° |

| Bond Angle | O-C-C | ~110° |

| Dihedral Angle | O-C-C-C | Varies with conformation |

Note: These are typical approximate values and can vary based on the specific DFT functional and basis set used.

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, provide a high level of theory for analyzing the energetic profile of this compound. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be employed to calculate the molecule's energy landscape.

These calculations are instrumental in determining the relative energies of different conformers and the energy barriers for rotation around single bonds. This information helps in understanding the molecule's flexibility and the population of different conformational states at a given temperature. The energetic profile is also critical for studying potential reaction pathways and transition state energies.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can provide a detailed picture of conformational changes and intermolecular interactions in condensed phases, such as in solution or in a crystalline state.

These simulations can reveal the preferred conformations of the molecule and the timescales of transitions between them. Furthermore, MD is used to investigate how molecules of this compound interact with each other and with solvent molecules. This includes the analysis of non-covalent interactions like van der Waals forces and potential hydrogen bonding (if applicable in a specific environment), which govern the macroscopic properties of the substance.

Computational Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods are invaluable for predicting the spectroscopic properties of this compound, which can then be compared with experimental data for validation. For instance, time-dependent DFT (TD-DFT) can be used to calculate the UV-Vis absorption spectrum, while the vibrational frequencies from DFT calculations can be used to interpret infrared (IR) and Raman spectra. Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted to aid in structure elucidation.

Furthermore, computational chemistry plays a crucial role in exploring potential reaction pathways. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various reactions involving this compound. This is particularly useful for understanding mechanisms of reactions such as cycloadditions, rearrangements, or substitutions.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Property | Typical Calculated Value Range |

| IR Spectroscopy | C≡C stretch | 2150-2250 cm⁻¹ |

| IR Spectroscopy | C=O stretch | 1720-1750 cm⁻¹ |

| ¹³C NMR | Alkyne carbons (C≡C) | 70-90 ppm |

| ¹³C NMR | Carbonyl carbon (C=O) | 160-170 ppm |

| UV-Vis Spectroscopy | λ_max | ~230-280 nm |

Note: These values are estimations and can be influenced by the computational method and solvent effects.

Structure-Reactivity Relationship Modeling

By combining the insights gained from the computational methods described above, a comprehensive structure-reactivity relationship model for this compound can be developed. This model connects the molecule's structural and electronic features to its chemical reactivity.

Applications in Advanced Organic Synthesis and Materials Science

Strategic Intermediate in Complex Molecule Construction

The unique arrangement of functional groups in 1,4-Dibenzoyloxy-2-butyne allows it to serve as a key building block for intricate molecular architectures. The central carbon-carbon triple bond provides rigidity and a platform for various addition and cyclization reactions, while the terminal ester groups can act as leaving groups or be hydrolyzed to reveal primary alcohols for further functionalization.

Butenolides, which are α,β-unsaturated γ-lactones, represent a core structural motif in a vast number of natural products known for their diverse biological activities. nih.govarcjournals.org Compounds like this compound belong to the class of 1,4-diacyloxy-2-butynes, which are effective precursors for synthesizing these important heterocyclic systems. The synthesis often involves a catalyzed cyclization reaction where the ester groups facilitate the formation of the lactone ring. For instance, palladium-catalyzed processes can transform such precursors into highly functionalized butenolides. nih.gov

These synthetic strategies are crucial because many butenolide-containing natural products are isolated in very low concentrations from their natural sources, making chemical synthesis the only viable route for obtaining sufficient quantities for study. purdue.edu The ability to construct the butenolide core efficiently is a significant step in the total synthesis of these complex molecules. arcjournals.org

Table 1: Examples of Natural Product Classes Containing the Butenolide Motif This table is for illustrative purposes and lists natural product classes that can be synthesized using butenolide precursors.

| Natural Product Class | Core Structure | Significance |

| Cardenolides | Steroidal Butenolide | Cardiac glycosides |

| Lignans | Dimeric Phenylpropanoids | Antitumor, antiviral activities |

| Streptomyces Signaling Molecules | Substituted Butenolides | Regulate antibiotic production purdue.edu |

| Marine Gorgonian Lipids | Fatty-acid derived Butenolides | Anti-inflammatory properties organic-chemistry.org |

Precursor for Chiral Compound Synthesis

Chirality is a fundamental property in medicinal chemistry, as the biological activity of a drug is often dependent on its specific three-dimensional arrangement. nih.govmdpi.com While this compound is itself achiral, it serves as a valuable precursor for the synthesis of chiral molecules. The parent structure, but-2-yne-1,4-diol, can be transformed into chiral intermediates through asymmetric synthesis or biocatalytic methods. wikipedia.orgnih.govspectrumchemical.com

For example, enzymatic processes can achieve the highly enantioselective transformation of related substrates. Biocatalysis, using whole microbial cells or isolated enzymes, can produce single-enantiomer chiral alcohols and diols under mild conditions, avoiding the formation of undesirable byproducts. nih.gov These chiral diols are versatile building blocks for a wide range of pharmaceuticals and other biologically active compounds. nih.govrsc.org The development of asymmetric catalytic methods allows for the efficient preparation of pure enantiomers, which is a critical need in the pharmaceutical industry. mdpi.com

Table 2: Chiral Intermediates from Butyne-1,4-diol Precursors This table provides examples of chiral building blocks that can be derived from the core structure of but-2-yne-1,4-diol.

| Chiral Intermediate | Class | Synthetic Utility |

| (R)-1,3-Butanediol | Chiral Diol | Key intermediate for penem (B1263517) and carbapenem (B1253116) antibiotics nih.gov |

| (S)-4-chloro-3-hydroxybutanoic acid methyl ester | Chiral Hydroxy Ester | Building block for HMG-CoA reductase inhibitors nih.gov |

| Chiral γ-Butyrolactones | Chiral Lactone | Frameworks for biologically active compounds and pharmaceuticals mdpi.com |

| Acyclic aza-peptidomimetics | Chiral Amino Alcohols | Intermediates for HIV protease inhibitors like Atazanavir nih.gov |

Development of Functional Polymeric Materials

The incorporation of rigid, well-defined molecular units into polymer chains is a key strategy for creating materials with enhanced performance characteristics. The alkyne functionality in this compound provides a rigid rod-like segment that can be integrated into polymer backbones, influencing their macroscopic properties.

This compound can be viewed as a protected form of but-2-yne-1,4-diol. Diols are fundamental monomers in the synthesis of condensation polymers such as polyesters and polyurethanes. google.com But-2-yne-1,4-diol and its derivatives are used to synthesize specialty polymers. ontosight.aisarchemlabs.com In polyurethane formulations, diols (polyols) react with diisocyanates to form the urethane (B1682113) linkages of the polymer backbone. specialchem.com

The inclusion of a butynediol-derived unit can introduce specific properties into the resulting material. For instance, polyester (B1180765) polyols based on related diols have been developed for use in polyurethane elastomers. google.com The presence of the alkyne group in the polymer backbone also offers a reactive handle for subsequent cross-linking reactions, which can be used to create thermoset materials with high durability and chemical resistance.

The ability to tailor the properties of polymeric materials for specific applications is a central goal of materials science. mdpi.commdpi.com Introducing a rigid structural element like the butyne unit from this compound into a polymer chain is an effective method for modifying its physical properties. rsc.org

The rigidity of the alkyne group restricts the conformational freedom of the polymer chains. This typically leads to an increase in the material's glass transition temperature (Tg), enhancing its thermal stability. Mechanically, this rigidity can increase the Young's modulus and hardness of the material. researchgate.net Furthermore, the presence of the aromatic benzoyl groups and the alkyne functionality can influence the polymer's optical properties, such as its refractive index. The precise control over monomer structure allows for the fine-tuning of a polymer's final characteristics to meet the demands of high-performance applications. mdpi.com

Table 3: Predicted Influence of this compound Incorporation on Polymer Properties

| Property | Predicted Effect | Rationale |

| Mechanical | Increase in Modulus and Hardness | The rigid alkyne unit restricts chain mobility, leading to a stiffer material. researchgate.net |

| Thermal | Increase in Glass Transition Temp. (Tg) | Reduced chain flexibility requires more thermal energy for the transition from a glassy to a rubbery state. |

| Optical | Increase in Refractive Index | The presence of aromatic rings and π-electrons in the alkyne group typically increases refractive index. |

| Cross-linking | Potential for Post-synthesis Curing | The alkyne group can undergo further reactions (e.g., click chemistry, polymerization) to form a cross-linked network. |

Novel Applications in Specialized Organic Transformations

Beyond its use as a linear building block, the reactivity of the alkyne in this compound and its parent diol allows for a range of specialized transformations. A primary example is the catalytic hydrogenation of the alkyne bond. researchgate.net This reaction can be controlled to yield either 2-butene-1,4-diol (B106632) (a cis or trans alkene) or fully saturated butane-1,4-diol. researchgate.netnih.gov Butane-1,4-diol is a large-scale industrial chemical used in the production of numerous polymers and solvents.

Furthermore, the combination of the alkyne and the flanking hydroxyl (or acyloxy) groups enables various intramolecular and intermolecular cyclization reactions. Under the influence of different catalysts (e.g., silver, iodine), these precursors can be converted into a variety of substituted furans, butenolides, and other valuable heterocyclic compounds, demonstrating their utility as versatile platforms for synthetic chemistry. organic-chemistry.org

Future Directions and Emerging Research Paradigms

Sustainable and Green Synthetic Approaches for Dibenzoyloxybutyne Derivatives

The principles of green chemistry are increasingly influencing the synthesis of complex molecules, and the preparation of 1,4-dibenzoyloxy-2-butyne derivatives is no exception. Future efforts will focus on minimizing environmental impact by developing methodologies that are atom-economical and utilize renewable resources and non-toxic reagents.

Key strategies in this area include:

Catalyst-Free and Solvent-Free Reactions: Techniques like grinding and mechanochemistry are being explored for the synthesis of various heterocyclic compounds, offering a reduction in solvent waste and energy consumption. kcl.ac.uk These methods could be adapted for the synthesis and transformation of dibenzoyloxybutyne derivatives.

Alternative Energy Sources: Microwave irradiation and ultrasonication are established green techniques that can accelerate reaction rates, often leading to higher yields and cleaner reaction profiles with reduced byproduct formation. kcl.ac.ukwikipedia.orgscispace.com The application of microwave-assisted synthesis to but-2-yne-1,4-diones for creating furan (B31954) derivatives showcases a potential pathway for related substrates. scispace.com

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. Biocatalytic approaches, such as the use of lipases for esterification or dehydrogenases for selective reductions, are emerging for the synthesis of chiral propargylic alcohols and related esters. nih.gov This opens avenues for producing enantiomerically pure derivatives of this compound.

Renewable Feedstocks: Research into utilizing biomass as a starting point for chemical synthesis is gaining traction. acs.org While direct synthesis from biomass is a long-term goal, developing pathways from bio-derived intermediates is a more immediate prospect.

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The reactivity of the alkyne and propargylic positions in this compound is highly dependent on the catalyst employed. The development of new catalytic systems is crucial for unlocking novel transformations and achieving higher levels of selectivity (chemo-, regio-, and stereoselectivity).

Gold Catalysis: Gold catalysts, particularly Au(I) and Au(III) complexes, are exceptionally effective at activating the alkyne bond towards nucleophilic attack. nih.govmdpi.comacs.orgnih.govarkat-usa.org This has been exploited in a variety of transformations, including:

Cycloisomerization Reactions: Intramolecular addition of nucleophiles to the alkyne moiety to form heterocyclic structures is a powerful synthetic tool. nih.govmdpi.com

Cascade Reactions: Gold catalysts can initiate complex reaction cascades, such as the pentannulation of propargylic esters to form functionalized cyclopentenones. acs.org

Multicomponent Reactions: Gold-catalyzed processes can assemble complex molecules from simple starting materials in a single step. mdpi.com

Ruthenium Catalysis: Ruthenium complexes offer a complementary reactivity profile to gold. They are particularly known for:

Azide-Alkyne Cycloadditions (RuAAC): In contrast to the more common copper-catalyzed reaction that yields 1,4-disubstituted triazoles, RuAAC provides access to the 1,5-disubstituted isomers. chalmers.se This has broad applications in medicinal chemistry and materials science.

Hydrogen Transfer Reactions: Ruthenium catalysts are efficient for hydrogen transfer processes, which can be applied to the reduction of the alkyne functionality or other parts of the molecule. diva-portal.org

Umpolung Carboxylation: Ruthenium catalysts can mediate the umpolung (polarity reversal) carboxylation of hydrazones with CO2, a strategy that could be explored for introducing carboxylic acid functionalities into alkyne derivatives. researchgate.net

Other Transition Metals:

Copper: Copper catalysts are widely used in alkyne chemistry, including in asymmetric propargylic amination and alkenylation reactions of propargylic esters. researchgate.net

Palladium: Palladium catalysts are effective in cyclization reactions. For instance, Pd(II) catalysts can induce the cyclization of hemiacetals derived from butene and butyne diol derivatives. semanticscholar.org

Titanium: Low-valent titanium reagents can mediate the coupling of internal and terminal alkynes to produce stereodefined conjugated dienes. acs.org

A summary of exemplary catalytic transformations relevant to propargylic esters is presented below.

| Catalyst System | Substrate Type | Transformation | Product | Ref |

| Gold(I) | Propargylic Ester | Cascade Cyclization | Functionalized Cyclopentenone | acs.org |

| [AuCl(JohnPhos)]/AgOTf | Alkynoic Acid | Cycloisomerization | Unsaturated Lactone | mdpi.com |

| Cp*RuCl(PPh₃)₂ | Terminal Alkyne, Azide | Azide-Alkyne Cycloaddition | 1,5-Disubstituted 1,2,3-Triazole | chalmers.se |

| Copper-PyBOX | Propargylic Acetate, Amine | Asymmetric Propargylic Amination | Chiral Propargylamine | kcl.ac.uk |

| (η²-propene)Ti(O-i-Pr)₂ | Internal Alkyne, Terminal Alkyne | Cross-Coupling | Functionalized Conjugated Diene | acs.org |

| PdCl₂(PhCN)₂ | Unstable Hemiacetal from Diol | Cyclization | Furanoside | semanticscholar.org |

Exploration of Unprecedented Chemical Transformations and Reactivity Modes

Future research will undoubtedly uncover new and unexpected ways in which this compound and its analogs can react. The unique electronic nature of the propargylic system, combined with the influence of the benzoate (B1203000) groups, provides a rich playground for discovering novel chemical transformations.

Multicomponent Reactions: The development of one-pot reactions that form multiple bonds and increase molecular complexity in a single step is a major goal. An organocatalytic method for the direct, multicomponent carboxylation of terminal alkynes with CO₂ and organochlorides to yield propargylic esters has been reported, showcasing a novel approach to constructing these motifs. researchgate.net

Cascade and Domino Reactions: Designing reactions where the initial product undergoes further spontaneous transformations is a powerful strategy for building complex molecular architectures. Gold-catalyzed cascade reactions of propargylic esters leading to polycyclic systems are a prime example. acs.org

Rearrangement Reactions: The propargylic framework is prone to various rearrangement reactions, which can be harnessed to synthesize diverse molecular scaffolds. For instance, gold(I) catalysis can induce a 3,3-rearrangement of indole-3-acetoxy groups on a propargylic ester, leading to allenylic esters that can undergo further cyclization. arkat-usa.org

Ozonolysis: The ozonolysis of 1,4-diacyloxy-substituted 2-butynes can lead to the formation of bicyclic ozonides through intramolecular cycloaddition of the intermediate carbonyl oxides, offering a pathway to complex oxygenated structures. researchgate.net

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The rigid but-2-yne-1,4-diyl core and the functionalizable benzoate groups make this compound an attractive building block for novel materials.

Conductive Polymers: Alkynes are key monomers for the synthesis of conjugated polymers, which can exhibit electrical conductivity. wikipedia.orgoup.com The polymerization of 2-butyne (B1218202) itself has been shown to be possible using tantalum catalysts in a living fashion. acs.org Derivatives of this compound could be polymerized to create functional polyacetylenes, where the benzoate groups can be used to tune solubility, processability, and electronic properties. rsc.orgresearchgate.net Recent advances allow for the direct synthesis of cyclic polyacetylenes from alkyne monomers. rsc.org

Functional Polymers for Nanotechnology: Polymers derived from functionalized butynes, such as 4-[3-(1-pyrenyl)propylcarbonyloxy]-1-butyne, have been used to solvate and functionalize carbon nanotubes. acs.org The polymer wraps around the nanotubes, making them soluble in common organic solvents and endowing them with properties like light emission. acs.org This suggests that polymers derived from this compound could be used to create novel hybrid nanomaterials.

Biodegradable Polymers: The ester linkages in this compound offer a potential point for biodegradability. Functional monomers containing alkyne groups can be incorporated into polyesters via ring-opening polymerization, allowing for post-polymerization modification. rsc.org This opens the door to creating advanced, functional, and biodegradable materials for biomedical applications like tissue engineering and drug delivery. ontosight.ai

| Polymer Type | Monomer Example | Polymerization Method | Potential Application | Ref |

| Conjugated Polymer | Disubstituted Acetylenes | TaCl₅ Catalysis | Electronic Materials | rsc.org |

| Functional Polyalkyne | 4-[3-(1-Pyrenyl)propylcarbonyloxy]-1-butyne | Rhodium Catalysis | Carbon Nanotube Solvation | acs.org |

| Functional Polyester (B1180765) | Cyclic Ester with Alkyne Group | Ring-Opening Polymerization | Biodegradable Materials | rsc.org |

| Poly(1-butene) Graft Copolymer | 1,2-Polybutadiene derivative | Thiol-ene Click, ROP | Modified Surface Properties | rsc.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate discovery and enable scalable, safe production, the synthesis and transformation of dibenzoyloxybutyne derivatives will increasingly be performed using automated and continuous-flow technologies.

Flow Chemistry: Continuous flow processing offers significant advantages over traditional batch synthesis, including enhanced safety (especially for exothermic reactions or when handling hazardous intermediates), improved reproducibility, and easier scalability. rsc.orgrsc.orgresearchgate.net The synthesis of alkynes from isoxazolones has been successfully translated to a flow process, overcoming the limitations of the batch reaction, such as the release of toxic gases and poor scalability. rsc.orgrsc.org Similar strategies could be developed for the synthesis and subsequent functionalization of this compound.

Automated Synthesis: Automated synthesis platforms, often coupled with flow reactors, can rapidly screen reaction conditions and generate libraries of compounds for biological or materials testing. google.comresearchgate.net An automated system has been described for the synthesis of triazole libraries using a polymer-supported copper catalyst, demonstrating the potential for high-throughput synthesis of alkyne-derived compounds. researchgate.net This technology could be applied to explore the chemical space around the this compound scaffold efficiently.

The integration of these advanced platforms will not only accelerate the pace of research but also pave the way for the industrial application of novel materials and molecules derived from this compound.

Q & A

Q. What are the recommended synthetic pathways for 1,4-dibenzoyloxy-2-butyne, and how can reaction conditions be optimized for high yield?

The synthesis of this compound typically involves esterification of 2-butyne-1,4-diol with benzoyl chloride under basic conditions. Key parameters include:

- Catalyst selection : Use anhydrous pyridine or DMAP to enhance nucleophilic acyl substitution efficiency.

- Temperature control : Maintain 0–5°C during benzoyl chloride addition to minimize side reactions (e.g., hydrolysis).

- Solvent choice : Dichloromethane or THF is preferred for solubility and inertness.

Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and quenching unreacted benzoyl chloride with ice-cold water. Purity is confirmed using ¹H/¹³C NMR (characteristic peaks: δ 4.5–5.0 ppm for ester-linked CH₂, δ 7.4–8.1 ppm for aromatic protons) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or photodegradation.

- Handling : Use anhydrous conditions and gloveboxes for moisture-sensitive steps.

- Stability assays : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to quantify degradation products (e.g., free benzoic acid) .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

The alkyne moiety in this compound participates in Sonogashira couplings or click chemistry (e.g., CuAAC). Key factors include:

- Steric effects : Bulky benzoyl groups may hinder access to the triple bond, requiring ligand-accelerated catalysis (e.g., XPhos/Pd(dba)₂).

- Electronic effects : Electron-withdrawing ester groups polarize the alkyne, enhancing electrophilicity.

Mechanistic studies should combine DFT calculations (e.g., Gaussian 16) to model transition states and in situ IR spectroscopy to track reaction intermediates .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Discrepancies in NMR or MS data often arise from:

- Conformational isomerism : Use variable-temperature NMR (VT-NMR) to assess rotational barriers of ester groups.

- Impurity profiling : Employ high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to distinguish isobaric species.

- Cross-validation : Compare data with structurally analogous compounds (e.g., 1,4-di-t-butyl-2,5-dimethoxybenzene derivatives) to identify systematic errors .

Q. What strategies are effective for analyzing trace degradation products of this compound in complex matrices?

- Sample preparation : Solid-phase extraction (SPE) using C18 cartridges to isolate degradation products from reaction mixtures.

- Analytical techniques :

- LC-QTOF-MS : For untargeted profiling with mass accuracy <2 ppm.

- GC-MS with derivatization : Silylation (BSTFA) to volatilize polar degradation byproducts.

- Data analysis : Utilize platforms like MZmine 3.0 for peak alignment and compound identification against spectral libraries .

Methodological Resources

- Synthetic protocols : Refer to polyalkylation strategies in aromatic systems for analogous backbone modifications .

- Safety protocols : Follow guidelines for handling reactive esters and alkynes, including PPE (nitrile gloves, safety goggles) and fume hood use .

- Computational tools : Leverage PubChem’s PISTACHIO and REAXYS databases for reaction pathway predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.